molecular formula C11H20N2O3 B12339401 1H-1,4-Diazepine-1-carboxylic acid, hexahydro-4-methyl-5-oxo-, 1,1-dimethylethyl ester CAS No. 862728-37-8

1H-1,4-Diazepine-1-carboxylic acid, hexahydro-4-methyl-5-oxo-, 1,1-dimethylethyl ester

Cat. No.: B12339401
CAS No.: 862728-37-8
M. Wt: 228.29 g/mol
InChI Key: JLFPLLVTGMUDKT-UHFFFAOYSA-N
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Description

1H-1,4-Diazepine-1-carboxylic acid, hexahydro-4-methyl-5-oxo-, 1,1-dimethylethyl ester is a chemical compound with a complex structure that includes a diazepine ring, a carboxylic acid group, and a tert-butyl ester

Preparation Methods

The synthesis of 1H-1,4-Diazepine-1-carboxylic acid, hexahydro-4-methyl-5-oxo-, 1,1-dimethylethyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate diazepine precursor and other reagents necessary for the formation of the ester and carboxylic acid groups.

    Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for cost-effectiveness and yield.

Chemical Reactions Analysis

1H-1,4-Diazepine-1-carboxylic acid, hexahydro-4-methyl-5-oxo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-1,4-Diazepine-1-carboxylic acid, hexahydro-4-methyl-5-oxo-, 1,1-dimethylethyl ester has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, making it valuable in the development of new synthetic methodologies.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its potential therapeutic effects and mechanisms of action.

Mechanism of Action

The mechanism of action of 1H-1,4-Diazepine-1-carboxylic acid, hexahydro-4-methyl-5-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1H-1,4-Diazepine-1-carboxylic acid, hexahydro-4-methyl-5-oxo-, 1,1-dimethylethyl ester can be compared with similar compounds such as:

    1H-1,4-Diazepine-1-carboxylic acid, hexahydro-5-methyl-, phenylmethyl ester: This compound has a phenylmethyl group instead of a tert-butyl ester, leading to different chemical properties and applications.

    1H-1,4-Diazepine-1-carboxylic acid, hexahydro-4-(1-methyl-4-nitro-1H-pyrazol-5-yl)-6-oxo-, 1,1-dimethylethyl ester: The presence of a nitro-pyrazole group introduces additional reactivity and potential biological activity.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-5-9(14)12(4)7-8-13/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFPLLVTGMUDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)N(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801147924
Record name 1,1-Dimethylethyl hexahydro-4-methyl-5-oxo-1H-1,4-diazepine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801147924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862728-37-8
Record name 1,1-Dimethylethyl hexahydro-4-methyl-5-oxo-1H-1,4-diazepine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862728-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl hexahydro-4-methyl-5-oxo-1H-1,4-diazepine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801147924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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